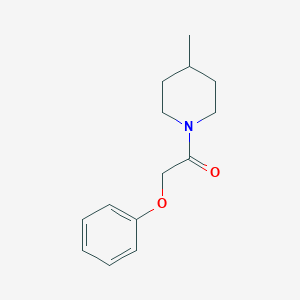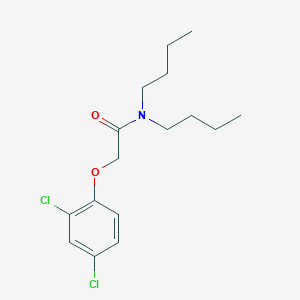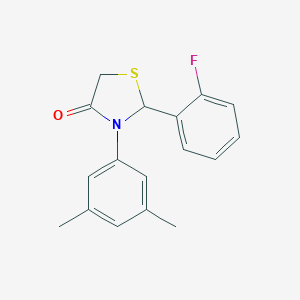
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one, also known as DMF-TZ, is a synthetic compound that belongs to the thiazolidinone family. This compound has gained significant interest in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one acts by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has also been shown to improve insulin sensitivity, reduce blood glucose levels, and reduce oxidative stress in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one in lab experiments include its high potency, low toxicity, and ability to target multiple pathways involved in various diseases. However, the limitations of using 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one in lab experiments include its poor solubility in water and its limited stability in the presence of light and air.
Orientations Futures
There are several future directions that can be explored in the research of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one. These include the development of novel synthetic routes to improve the yield and purity of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one, the investigation of its potential therapeutic applications in other diseases such as Alzheimer's disease and multiple sclerosis, and the development of new formulations to improve its solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one involves the reaction of 2-fluorobenzaldehyde with 3,5-dimethylaniline in the presence of acetic acid and sodium acetate to form 3-(3,5-dimethylphenyl)-2-fluorobenzylideneamine. This intermediate compound is then reacted with thioglycolic acid to form 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one.
Applications De Recherche Scientifique
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities. 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
Nom du produit |
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C17H16FNOS |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
3-(3,5-dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16FNOS/c1-11-7-12(2)9-13(8-11)19-16(20)10-21-17(19)14-5-3-4-6-15(14)18/h3-9,17H,10H2,1-2H3 |
Clé InChI |
CUQWIYWZHFQGHX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(SCC2=O)C3=CC=CC=C3F)C |
SMILES canonique |
CC1=CC(=CC(=C1)N2C(SCC2=O)C3=CC=CC=C3F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)

![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)



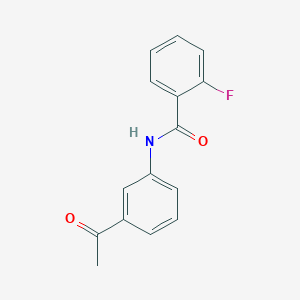
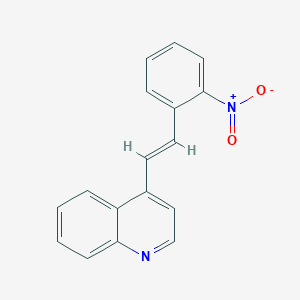
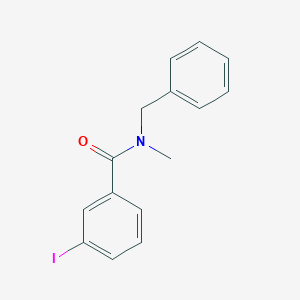
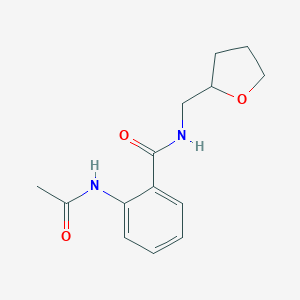
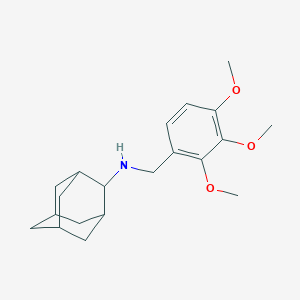
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
